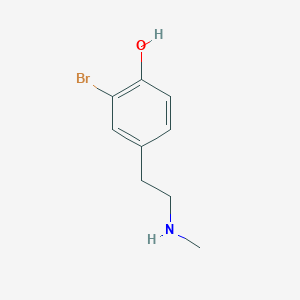

3-Bromo-N-methyltyramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-N-methyltyramine: is a natural product found in the Mediterranean gorgonian coral, Paramuricea clavata . It is a brominated derivative of N-methyltyramine, characterized by the presence of a bromine atom at the third position of the aromatic ring. The molecular formula of this compound is C9H12BrNO, and it has a molecular weight of 230.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-methyltyramine can be achieved through a multi-step process starting from commercially available precursors. One common method involves the bromination of N-methyltyramine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-methyltyramine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed:

Substitution Reactions: Formation of hydroxylated derivatives.

Oxidation Reactions: Formation of quinones or other oxidized products.

Reduction Reactions: Formation of reduced aromatic compounds.

Scientific Research Applications

3-Bromo-N-methyltyramine has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role as a metabolite in marine organisms and its potential biological activities.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyltyramine involves its interaction with specific molecular targets and pathways. As a brominated derivative of N-methyltyramine, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways are still under investigation, but its bromine atom may enhance its binding affinity or reactivity compared to non-brominated analogs .

Comparison with Similar Compounds

N-Methyltyramine: A non-brominated analog with similar structural features but lacking the bromine atom.

3-Bromo-N-methyltryptamine: Another brominated derivative with a different aromatic ring structure.

Uniqueness: 3-Bromo-N-methyltyramine is unique due to the presence of the bromine atom at the third position of the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This bromination can enhance its potential as a pharmacological agent or as a precursor in organic synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-N-methyltyramine, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves bromination of N-methyltyramine using reagents like N-bromosuccinimide (NBS) under controlled conditions. For purification, column chromatography with silica gel (eluents: ethyl acetate/hexane gradients) is recommended. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) and confirmatory techniques like 1H-NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.2 ppm for methylamine) .

- Critical Note : Reagent quality (e.g., >97% purity from suppliers like Kanto Reagents) is crucial to avoid side reactions .

Q. How should researchers characterize the structural stability of this compound under varying conditions?

- Methodological Answer : Stability studies require:

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Photostability : Exposure to UV light (λ = 254 nm) with periodic HPLC monitoring for degradation products.

- Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture absorption.

Reference spectral libraries (e.g., NIST Chemistry WebBook) for baseline comparisons .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Use LC-MS/MS with a triple quadrupole mass spectrometer (MRM mode) for high sensitivity. For non-polar matrices, derivatize with pentafluoropropionic anhydride (PFPA) to enhance GC-MS detection. Calibrate against certified reference materials (CRMs) from authoritative sources like Aldrich .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- In vitro assays : Use HEK293 cells transfected with trace amine-associated receptors (TAARs) and normalize to internal controls (e.g., β-galactosidase).

- Dose-response curves : Employ nonlinear regression models (e.g., Hill equation) to calculate EC50 values.

Cross-validate findings with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .

Q. What computational strategies can predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with TAAR1 crystal structures (PDB: 6R3J) to map binding pockets.

- DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level to model bromine’s electronic effects on aromatic rings.

- ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological profile of this compound?

- Methodological Answer : Synthesize analogs (e.g., 3-Chloro-N-methyltyramine) and compare:

- SAR Analysis : Measure logP (shake-flask method) and correlate with membrane permeability.

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor via LC-HRMS for phase I/II metabolites.

Refer to PubChem’s synthetic pathways (e.g., bromo-to-chloro substitution protocols) for guidance .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- DoE (Design of Experiments) : Vary reaction temperature, solvent polarity, and catalyst loading to identify critical process parameters (CPPs).

- PAT (Process Analytical Technology) : In-line FTIR for real-time monitoring of intermediate formation.

- Statistical Control : Use ANOVA to assess reproducibility across ≥3 independent batches .

Q. How can researchers validate the role of this compound in modulating neurotransmitter systems?

- Methodological Answer :

- Microdialysis : Measure extracellular dopamine in rodent striatum post-administration.

- Electrophysiology : Patch-clamp recordings in midbrain slices to assess firing rate changes.

- Behavioral Assays : Open-field tests for locomotor activity modulation.

Correlate results with HPLC-ECD quantification of monoamine levels .

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-bromo-4-[2-(methylamino)ethyl]phenol |

InChI |

InChI=1S/C9H12BrNO/c1-11-5-4-7-2-3-9(12)8(10)6-7/h2-3,6,11-12H,4-5H2,1H3 |

InChI Key |

AINJSQXLMHMVIX-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.